molecular formula C27H38N2O3 B611653 Veledimex CAS No. 1093130-72-3

Veledimex

Cat. No.: B611653
CAS No.: 1093130-72-3
M. Wt: 438.6 g/mol
InChI Key: LZWZPGLVHLSWQX-XMMPIXPASA-N
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Description

Biochemical Analysis

Biochemical Properties

Veledimex plays a crucial role in biochemical reactions by acting as an activator ligand for the ecdysone receptor-based inducible gene regulation system. This system includes two fusion proteins: Gal4-ecdysone receptor, which contains a modified ecdysone receptor fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-retinoid X receptor, which contains a chimeric retinoid X receptor fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 . In the presence of this compound, these proteins form a stable conformation, creating an active transcription factor complex that binds to the inducible promoter, allowing controlled transcription of the target gene .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing localized controlled production of interleukin-12, which correlates with an increase in tumor-infiltrating lymphocytes, leading to tumor growth inhibition and regression . This compound also crosses the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . Additionally, this compound has been shown to increase the expression of interleukin-12 mRNA and protein in tumor cells, which in turn enhances local immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ecdysone receptor located on the RheoSwitch Therapeutic System. In the absence of this compound, the fusion proteins form inactive, unstable, and unproductive heterodimers. In the presence of this compound, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex . This complex binds to the inducible promoter, allowing the controlled transcription of the target gene . This mechanism enables precise regulation of gene expression, which is essential for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates dose-related increases in tumor concentration and serum interleukin-12 levels . The discontinuation of this compound results in a return to baseline interleukin-12 mRNA and protein expression levels . Additionally, this compound has been shown to cross the blood-brain barrier, with increased brain tissue levels observed in tumor-bearing mice compared to normal mice . These findings suggest that this compound has a stable and predictable effect over time, which is crucial for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase 1 dose-escalation study, this compound demonstrated dose-related increases in tumor concentration and serum interleukin-12 levels . Higher doses of this compound were associated with increased blood-brain barrier penetration and drug-related adverse events . The 20-milligram dose level was found to have the best risk-benefit profile, with fewer toxicities and higher compliance compared to higher doses . These findings highlight the importance of optimizing the dosage of this compound for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the ecdysone receptor-based inducible gene regulation system . Upon administration, this compound binds to the ecdysone receptor, forming a stable transcription factor complex that allows controlled transcription of the target gene . This interaction is crucial for the therapeutic effects of this compound, as it enables precise regulation of gene expression.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the ecdysone receptor . It has been shown to cross the blood-brain barrier in both orthotopic GL-261 mice and cynomolgus monkeys, demonstrating its ability to affect central nervous system cells . This compound generally has moderate to low oral bioavailability after a single oral administration in mice and monkeys, with mostly low plasma clearance and high volume of distribution . These properties are essential for its therapeutic use, as they determine the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the ecdysone receptor . This compound can cross the blood-brain barrier and accumulate in brain tissue, particularly in tumor-bearing mice . This localization is crucial for its therapeutic effects, as it enables the targeted activation of gene expression in specific cellular compartments. Additionally, this compound’s ability to induce localized controlled production of interleukin-12 further enhances its therapeutic potential .

Preparation Methods

Veledimex is a synthetic analog of the insect molting hormone ecdysone . The preparation of this compound involves the synthesis of a diacylhydrazine structure, which is achieved through a series of chemical reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that this compound can be produced in a laboratory setting and is available for research purposes .

Chemical Reactions Analysis

Veledimex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to interact with the ecdysone receptor, forming a stable complex that activates gene transcription . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically the activated gene products that are regulated by the RheoSwitch Therapeutic System .

Properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148875
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093130-72-3
Record name Veledimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veledimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELEDIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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